Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate
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Overview
Description
Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate is an organic compound with the molecular formula C11H16Cl3NO5. It is a derivative of malonic acid and is characterized by the presence of an acetylamino group and three chlorine atoms attached to the central carbon atom. This compound is used as an intermediate in the synthesis of various pharmaceutical and biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate typically involves the following steps:
Preparation of Diethyl Malonate: Diethyl malonate is prepared by esterification of malonic acid with ethanol in the presence of a strong acid catalyst.
Nitrosation: Diethyl malonate is then nitrosated using sodium nitrite and acetic acid to form diethyl isonitrosomalonate.
Reduction and Acetylation: The isonitrosomalonate is reduced using zinc powder in glacial acetic acid and acetic anhydride to yield this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of solvents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form diethyl 2-[1-(amino)-2,2,2-trichloroethyl]malonate
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Zinc powder in acetic acid
Major Products
Substitution: Formation of diethyl 2-[1-(substituted amino)-2,2,2-trichloroethyl]malonate.
Hydrolysis: Formation of 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonic acid.
Reduction: Formation of diethyl 2-[1-(amino)-2,2,2-trichloroethyl]malonate
Scientific Research Applications
Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate is used in various scientific research applications:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, including potential heat shock protein 90 inhibitors.
Industry: In the production of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with active sites of enzymes, while the trichloroethyl group can enhance lipophilicity, facilitating membrane penetration. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl acetamidomalonate: Similar structure but lacks the trichloroethyl group.
Diethyl malonate: Lacks both the acetylamino and trichloroethyl groups.
Diethyl 2-acetylamino malonate: Similar but with different substituents on the central carbon atom .
Uniqueness
Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate is unique due to the presence of the trichloroethyl group, which imparts distinct chemical properties such as increased reactivity and lipophilicity. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .
Properties
IUPAC Name |
diethyl 2-(1-acetamido-2,2,2-trichloroethyl)propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl3NO5/c1-4-19-9(17)7(10(18)20-5-2)8(11(12,13)14)15-6(3)16/h7-8H,4-5H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERLULZTQPTSIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(Cl)(Cl)Cl)NC(=O)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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